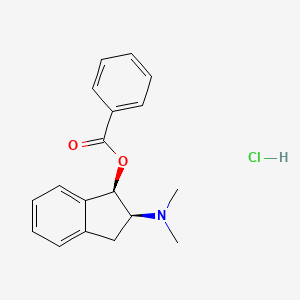
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- is a complex organic compound that belongs to the class of indanols. Indanols are characterized by their indane backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. This particular compound is notable for its unique chemical structure, which includes a dimethylamino group and a benzoate ester, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the indanol backbone through cyclization reactions.
- The introduction of the dimethylamino group can be achieved via nucleophilic substitution reactions using dimethylamine.
- The benzoate ester is typically formed through esterification reactions involving benzoic acid and the hydroxyl group of the indanol.
- The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
-
Industrial Production Methods
- Industrial production may involve the use of catalysts to enhance reaction rates and yields.
- Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
-
Major Products
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols and amines.
- Substitution reactions yield various substituted indanols.
科学的研究の応用
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to changes in cellular functions and responses.
類似化合物との比較
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- can be compared with other similar compounds:
-
Similar Compounds
- 1-Indanol
- 2-Dimethylaminoethanol
- Benzoic acid esters
-
Uniqueness
- The combination of the indanol backbone with the dimethylamino group and benzoate ester makes this compound unique.
- Its specific chemical structure imparts distinct physical and chemical properties, differentiating it from other similar compounds.
特性
CAS番号 |
39787-52-5 |
|---|---|
分子式 |
C18H20ClNO2 |
分子量 |
317.8 g/mol |
IUPAC名 |
[(1R,2S)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c1-19(2)16-12-14-10-6-7-11-15(14)17(16)21-18(20)13-8-4-3-5-9-13;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17+;/m0./s1 |
InChIキー |
BKIUZYZVPOAATP-MCJVGQIASA-N |
異性体SMILES |
CN(C)[C@H]1CC2=CC=CC=C2[C@H]1OC(=O)C3=CC=CC=C3.Cl |
正規SMILES |
CN(C)C1CC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


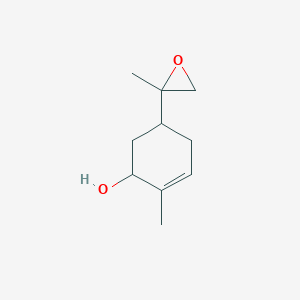

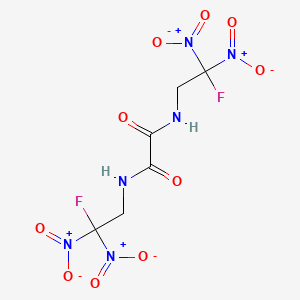
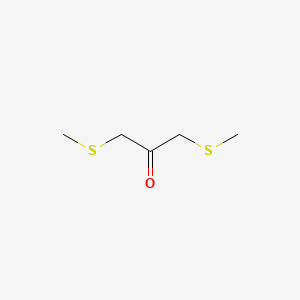
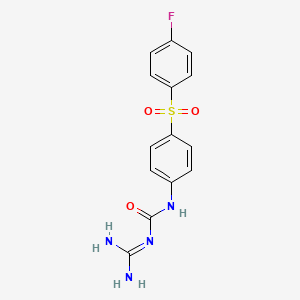
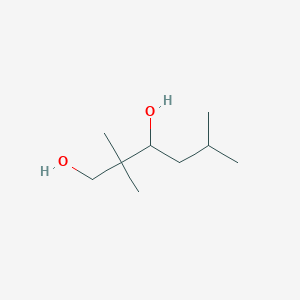

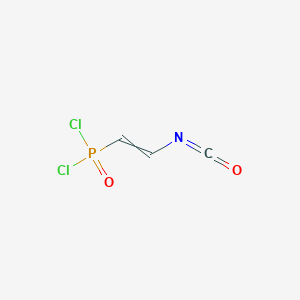
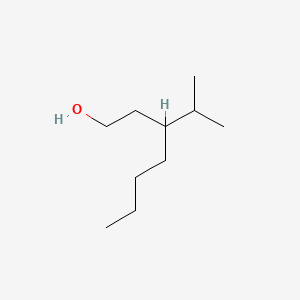

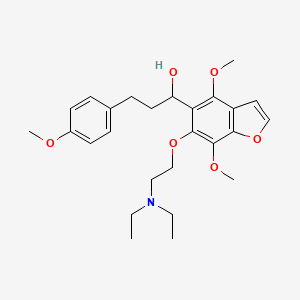
![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)

